2,4,6-Trichloro-5-(methylsulfonyl)pyrimidine
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Overview
Description
2,4,6-Trichloro-5-(methylsulfonyl)pyrimidine is a chlorinated heterocyclic compound with the molecular formula C5H3Cl3N2O2S. This compound is known for its significant reactivity due to the presence of multiple chlorine atoms and a methylsulfonyl group, making it a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-5-(methylsulfonyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 4,6-dihydroxy-2-(methylsulfonyl)pyrimidine with phosphorus oxychloride under nitrogen atmosphere, followed by purification steps to obtain the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes, utilizing efficient chlorinating agents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques further enhances the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichloro-5-(methylsulfonyl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Due to the electron-deficient nature of the pyrimidine ring, nucleophiles readily attack the chlorine atoms, leading to substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents like lithium aluminum hydride (LiAlH4) and hydrogen peroxide (H2O2) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reaction with amines can yield aminopyrimidine derivatives, while reaction with thiols can produce thiopyrimidine compounds .
Scientific Research Applications
2,4,6-Trichloro-5-(methylsulfonyl)pyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: Research has explored its use in creating neuroprotective and anti-inflammatory agents.
Industry: It is utilized in the production of agrochemicals, dyes, and advanced materials.
Mechanism of Action
The mechanism of action of 2,4,6-Trichloro-5-(methylsulfonyl)pyrimidine involves its reactivity towards nucleophiles, leading to the formation of various substituted pyrimidine derivatives. These derivatives can interact with specific molecular targets, such as enzymes and receptors, modulating their activity and resulting in desired biological effects . The compound’s ability to inhibit specific pathways, such as the NF-kB inflammatory pathway, contributes to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine
- 4,6-Dichloro-2-(methylsulfonyl)pyrimidine
- 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine
Uniqueness
2,4,6-Trichloro-5-(methylsulfonyl)pyrimidine stands out due to its unique combination of chlorine atoms and a methylsulfonyl group, which imparts distinct reactivity and versatility in synthetic applications. Compared to similar compounds, it offers a broader range of substitution reactions and higher reactivity towards nucleophiles .
Properties
CAS No. |
69293-47-6 |
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Molecular Formula |
C5H3Cl3N2O2S |
Molecular Weight |
261.5 g/mol |
IUPAC Name |
2,4,6-trichloro-5-methylsulfonylpyrimidine |
InChI |
InChI=1S/C5H3Cl3N2O2S/c1-13(11,12)2-3(6)9-5(8)10-4(2)7/h1H3 |
InChI Key |
MAGUTJHZIADTKE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(N=C(N=C1Cl)Cl)Cl |
Origin of Product |
United States |
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